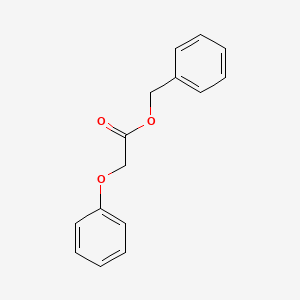

Acetic acid, phenoxy-, phenylmethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56015-90-8 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 2-phenoxyacetate |

InChI |

InChI=1S/C15H14O3/c16-15(12-17-14-9-5-2-6-10-14)18-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI Key |

ORSXISLPWNELTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization of Phenoxyacetic Acid Esters Within the Broader Ester Class

Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. They are synthesized through esterification, a reaction that typically involves a carboxylic acid and an alcohol. This transformation is one of the most common and vital reactions in organic chemistry. chem960.com Phenoxyacetic acid esters, specifically, are a subclass that has found diverse applications. They are recognized as important bifunctional compounds in preparative organic chemistry and serve as crucial intermediates and final products in industries such as pharmaceuticals, dyes, and crop protection.

Beyond their role as synthetic intermediates, these esters are valued for their functional properties. For instance, certain phenolic esters are used as flavor compounds in the food industry due to their sweet and floral scents. chem960.com Furthermore, esters with varied functionalities derived from phenoxyacetic acid have been utilized in the manufacturing of insecticides, antioxidants, and photosensitizers. chem960.com The ester functional group can also serve as a protecting group in organic synthesis, a role that is critical for managing reactivity in complex molecules.

Structural Relationship to Phenoxyacetic Acid Derivatives

Acetic acid, phenoxy-, phenylmethyl ester is structurally derived from its parent compound, phenoxyacetic acid. Phenoxyacetic acid is an O-phenyl derivative of glycolic acid, possessing both a monocarboxylic acid functional group and an aryl ether. Its derivatives are defined as compounds that contain this core phenoxyacetic acid structure, where the methane (B114726) group is linked to an acetic acid or a derivative thereof. This structural motif is the central component in numerous classes of drugs, including antibacterial, anti-inflammatory, and antihypertensive agents. researchgate.net

The specific compound, this compound, is formed by the esterification of the carboxylic acid group of phenoxyacetic acid with a phenylmethyl (benzyl) group from benzyl (B1604629) alcohol. This transforms the acidic carboxyl group into a neutral ester, significantly altering the molecule's physical and chemical properties, such as its polarity, solubility, and reactivity. The fundamental structure consists of a phenyl ring linked through an ether oxygen to an acetyl group, which is in turn ester-linked to a benzyl group.

Properties of this compound and Its Precursors

While comprehensive experimental data for this compound is not widely documented, its basic chemical properties can be confirmed. For context, the properties of its parent compounds are well-established.

| Property | Value |

| IUPAC Name | benzyl 2-phenoxyacetate |

| Synonyms | This compound; 2-Phenoxyacetic acid phenylmethyl ester |

| CAS Number | 56015-90-8 mdpi.com |

| Molecular Formula | C15H14O3 mdpi.com |

| Molecular Weight | 242.27 g/mol |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

Note: The table above provides available data for the title compound. Below are the properties of its constituent acid and alcohol for reference.

Reference Data: Phenoxyacetic Acid| Property | Value |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 98-99 °C |

| Acidity (pKa) | 3.7 |

Reference Data: Benzyl Alcohol

| Property | Value |

|---|---|

| Molecular Formula | C7H8O |

| Molecular Weight | 108.14 g/mol |

| Boiling Point | 205 °C |

| Density | 1.044 g/cm³ |

Significance of Phenylmethyl Esters in Complex Organic Synthesis

Direct Esterification Approaches from Phenoxyacetic Acid and Phenylmethanol

Direct esterification, a fundamental reaction in organic chemistry, involves the condensation of a carboxylic acid and an alcohol to form an ester and water. This process is typically reversible and often requires a catalyst to achieve reasonable reaction rates and yields.

Acid-Catalyzed Esterification Protocols

The most common method for direct esterification is the Fischer-Speier esterification, which utilizes a strong acid catalyst. chemguide.co.uk In the synthesis of benzyl phenoxyacetate (B1228835), phenoxyacetic acid is reacted with benzyl alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield of the ester, common strategies include using an excess of one of the reactants (typically the less expensive one) or removing the water formed during the reaction, for instance, by azeotropic distillation. rug.nl

Table 1: Examples of Acid Catalysts in Esterification

| Catalyst | Typical Reaction Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Refluxing the carboxylic acid and alcohol with a catalytic amount of H₂SO₄. | chemguide.co.uk |

| p-Toluenesulfonic Acid (p-TsOH) | Similar to sulfuric acid, often preferred for its solid nature and milder conditions. | rug.nl |

Application of Heterogeneous Catalysis in Ester Synthesis

To overcome the challenges associated with homogeneous catalysts, such as difficult separation and potential for corrosion, heterogeneous catalysts have been developed for esterification reactions. mdpi.com These solid acid catalysts are easily separable from the reaction mixture, allowing for simpler workup procedures and potential for catalyst recycling. mdpi.com

Examples of heterogeneous catalysts that can be applied to the synthesis of benzyl phenoxyacetate include:

Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, possess sulfonic acid groups that can effectively catalyze esterification reactions. mdpi.comgoogle.com

Zeolites: These microporous aluminosilicate (B74896) minerals, like H-ZSM-5 and H-beta zeolites, can act as solid acid catalysts, although their application may be limited by the size of the reactant molecules. mdpi.com

Metal Oxides and Salts: Various metal oxides and salts have shown catalytic activity in esterification. For instance, simple zinc(II) salts have been demonstrated as effective and recyclable catalysts for the esterification of fatty acids. nih.gov Other examples include catalysts based on titanium, tin, and zirconium. scispace.commdpi.com

The use of heterogeneous catalysts often requires higher reaction temperatures but offers significant advantages in terms of environmental impact and process efficiency. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Esterification

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Dissolved in the reaction mixture | Solid, insoluble in the reaction mixture |

| Separation | Often requires neutralization and extraction | Simple filtration or decantation |

| Recyclability | Generally not recyclable | Often recyclable |

| Corrosion | Can be corrosive (e.g., H₂SO₄) | Generally less corrosive |

| Reaction Conditions | Typically milder temperatures | Often requires higher temperatures |

Indirect Esterification via Activated Carboxylic Acid Derivatives

Indirect esterification methods involve the conversion of the carboxylic acid into a more reactive derivative, which then readily reacts with the alcohol to form the ester. These methods are particularly useful when direct esterification is inefficient or when the reactants are sensitive to the harsh conditions of acid catalysis.

Reactions Involving Acid Chlorides

One of the most versatile methods for ester preparation is the reaction of an alcohol with an acid chloride. libretexts.org For the synthesis of benzyl phenoxyacetate, phenoxyacetic acid would first be converted to phenoxyacetyl chloride. This is typically achieved by reacting phenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting phenoxyacetyl chloride is a highly reactive acylating agent. pearson.com It readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. pearson.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the ester. pearson.com

Synthetic Routes Utilizing Acid Anhydrides

Acid anhydrides are another class of activated carboxylic acid derivatives used for esterification. In a similar fashion to acid chlorides, phenoxyacetic anhydride (B1165640) can be reacted with benzyl alcohol to produce benzyl phenoxyacetate. The reaction is generally slower than with acid chlorides but can be catalyzed by acids or bases. A common procedure involves heating the alcohol and anhydride, sometimes with the addition of a catalyst like sodium acetate (B1210297). geniusjournals.org

Exploration of Specific Activating Reagents for Phenoxyacetic Acid (e.g., Phosphonitrilic Chloride)

Various activating reagents can be employed to facilitate the direct coupling of a carboxylic acid and an alcohol under milder conditions. One such reagent is phosphonitrilic chloride (trimeric phosphonitrilic chloride, (PNCl₂)₃). Research has shown that phosphonitrilic chloride can act as an efficient activator for the synthesis of phenoxyacetic acid esters from phenoxyacetic acid and various phenols.

In this method, phosphonitrilic chloride, in the presence of a base such as N-methyl morpholine, activates the carboxylic acid group of phenoxyacetic acid. This activated intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the alcohol (in this case, benzyl alcohol), leading to the formation of the corresponding ester in good yields at room temperature. This approach avoids the need to pre-form a separate acid chloride or anhydride derivative.

Table 3: Summary of Synthetic Methodologies

| Method | Reactants | Key Reagents/Catalysts | Byproducts | General Conditions |

| Direct Esterification | Phenoxyacetic Acid, Phenylmethanol | H₂SO₄, p-TsOH, Heterogeneous Catalysts | Water | Typically reflux |

| Via Acid Chloride | Phenoxyacetyl Chloride, Phenylmethanol | Pyridine (or other base) | HCl | Often at or below room temperature |

| Via Acid Anhydride | Phenoxyacetic Anhydride, Phenylmethanol | Acid or base catalyst (optional) | Phenoxyacetic Acid | Often requires heating |

| Via Activating Reagent | Phenoxyacetic Acid, Phenylmethanol | Phosphonitrilic Chloride, N-methyl morpholine | Phosphorous-containing salts | Room temperature |

Alkylation of Phenoxyacetate Salts

The alkylation of phenoxyacetate salts with a suitable benzylating agent is a fundamental and effective method for the synthesis of benzyl phenoxyacetate. This reaction is analogous to the classic Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comwikipedia.org In this case, a pre-formed or in situ generated phenoxyacetate anion serves as the nucleophile, which displaces a leaving group from a benzyl derivative, typically a benzyl halide.

The core reaction involves the SN2 (bimolecular nucleophilic substitution) mechanism, where the carboxylate oxygen of the phenoxyacetate attacks the benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide ion. wikipedia.org

A common approach involves first preparing the phenoxyacetate salt. For instance, sodium phenoxyacetate can be synthesized by reacting phenol (B47542), chloroacetic acid, and sodium hydroxide (B78521) in an aqueous solution. google.com The resulting salt can then be isolated and subsequently reacted with benzyl chloride.

Alternatively, the phenoxyacetate salt can be generated in situ. A patent for related derivatives describes reacting a phenol with an ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. google.com The base deprotonates the phenol, which then reacts with the haloacetate to form the phenoxyacetate ester. A similar principle applies to forming the phenoxyacetic acid salt, which can then be alkylated.

To overcome the challenge of reacting a water-soluble salt with an organic-soluble benzyl halide, phase-transfer catalysis (PTC) is a highly effective technique. biomedres.us This method is well-documented for the analogous synthesis of benzyl acetate from sodium acetate and benzyl chloride. geniusjournals.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxyacetate anion from the aqueous phase to the organic phase, where it can readily react with the benzyl halide. phasetransfer.com This method often leads to higher yields and milder reaction conditions.

Table 1: Key Parameters in Alkylation of Phenoxyacetate Salts

| Parameter | Description | Relevance to Synthesis |

| Nucleophile | Phenoxyacetate anion (e.g., sodium or potassium salt). | The reactive species that attacks the benzylating agent. |

| Electrophile | Benzyl halide (e.g., benzyl chloride, benzyl bromide). | Provides the benzyl group. The choice of halide affects reactivity (Br > Cl). |

| Base | NaOH, KOH, K₂CO₃. | Used to generate the phenoxyacetate salt either prior to or during the reaction. |

| Solvent | Acetone, acetonitrile (B52724), or a biphasic system (e.g., water/toluene) for PTC. | The medium for the reaction. Choice depends on the specific methodology. |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB). | Facilitates reaction between reactants in different phases, improving reaction rates. biomedres.us |

Sustainable and Green Chemistry Approaches in Ester Synthesis

Recent advancements in chemical synthesis have prioritized the development of sustainable and environmentally benign methods for ester production. These green chemistry approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Development of Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal in green chemistry, as they contribute to environmental pollution and pose safety risks. Several solvent-free, or solventless, conditions have been developed for esterification reactions analogous to the synthesis of benzyl phenoxyacetate.

One approach involves conducting reactions between neat reactants, often with the aid of heat or microwave irradiation. Research on the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives demonstrated a successful solvent-free and catalyst-free method assisted by microwaves. farmaciajournal.com Similarly, the esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid has been carried out under solventless conditions using a reusable heterogeneous catalyst. gcsu.edu Another study reported the synthesis of phenoxyacetic acid-containing molecules under infrared irradiation without a solvent. scirp.org These methods not only reduce waste but can also lead to higher reaction rates due to increased reactant concentration.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating where heat is transferred inefficiently through conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijprdjournal.com This technology offers several advantages for ester synthesis:

Rate Acceleration: Reaction times can be dramatically reduced from hours to minutes. The synthesis of benzyl acetate via PTC under microwave irradiation was found to be about 12 times faster than with conventional heating. researchgate.net

Increased Yields: Rapid heating can minimize the formation of side products, often leading to higher product yields and purity.

Energy Efficiency: The direct heating mechanism is more energy-efficient compared to traditional refluxing. ijprdjournal.com

A study on phenoxyacetic acid derivatives highlighted a green synthesis method using microwave irradiation without any solvent or catalyst, underscoring the efficiency of this technique. farmaciajournal.com The application of microwaves is a key enhancement in modern ester synthesis, aligning with the principles of green chemistry by reducing reaction times and energy consumption. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzyl Acetate

| Feature | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | ~35 minutes | researchgate.net |

| Energy Input | High (prolonged heating) | Low (short irradiation time) | ijprdjournal.com |

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Direct coupling with molecules (rapid, uniform) | |

| Yield | Variable, often lower | Often higher, up to 97% reported | researchgate.net |

Investigation of Eco-Friendly Catalytic Systems

The replacement of hazardous and corrosive traditional catalysts, such as sulfuric acid, with environmentally friendly alternatives is a cornerstone of green ester synthesis.

Heterogeneous Acid Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and pillared clays (B1170129) are advantageous because they are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused. gcsu.edumdpi.comresearchgate.net This simplifies product purification and minimizes waste.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions (e.g., low temperature and neutral pH). mdpi.com This biocatalytic approach avoids harsh reagents and high energy input. The synthesis of esters from phenolic compounds using lipase (B570770) B from Candida antarctica has been demonstrated to be highly effective. mdpi.com

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are considered green alternatives due to their low vapor pressure, which prevents their release into the atmosphere. They have been successfully used in the synthesis of phenoxyacetate esters, where they facilitate product separation and can be recycled. google.com

These eco-friendly systems not only reduce the environmental impact of chemical processes but also can offer improved selectivity and easier product handling compared to traditional catalytic methods. google.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within "Acetic acid, phenoxy-, phenylmethyl ester" can be determined.

Proton NMR spectroscopy provides information on the different types of protons and their immediate electronic environment. In the ¹H NMR spectrum of "this compound," distinct signals are observed for the aromatic protons of the phenyl and phenoxy groups, as well as the methylene (B1212753) protons of the benzyl (B1604629) and ester moieties. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The protons of the benzyl group's CH₂ appear as a singlet, indicating no adjacent protons to couple with. The protons on the phenyl and phenoxy rings exhibit complex splitting patterns in the aromatic region of the spectrum due to spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (O-CH₂-Ar) | ~5.2 | Singlet | 2H |

| Methylene (O-CH₂-C=O) | ~4.6 | Singlet | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the methylene carbons, and the aromatic carbons of the two rings. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C) | ~157 |

| Aromatic (CH) | ~114 - 135 |

| Methylene (O-CH₂-Ar) | ~67 |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The mass spectrum of "this compound" will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable clues about the compound's structure, with characteristic fragments arising from the cleavage of specific bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like "this compound." In a GC-MS analysis, the compound is first separated from other components in a mixture by the gas chromatograph and then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum can be compared to spectral libraries for confirmation of the compound's identity.

Key fragments observed in the mass spectrum of "this compound" often include the benzyl cation and the phenoxyacetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to the various functional groups present. A strong absorption band is expected for the C=O stretching vibration of the ester group. Other significant absorptions include C-O stretching vibrations and C-H stretching and bending vibrations of the aromatic rings and methylene groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1730 - 1750 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| Ether (C-O) | Stretch | ~1000 - 1300 |

| Aromatic (C-H) | Stretch | ~3000 - 3100 |

X-ray Crystallography for Solid-State Structural Determination

Currently, there is a lack of publicly available, detailed X-ray crystallographic data specifically for "this compound" in prominent scientific databases. Therefore, a definitive analysis of its solid-state structure based on this technique cannot be provided at this time.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of the final products. For "this compound," also known as benzyl 2-phenoxyacetate, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly relevant. These methods offer rapid and reliable analysis, ensuring the desired compound is synthesized efficiently and meets the required purity standards.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile and rapid analytical technique frequently employed to monitor the progress of the synthesis of benzyl 2-phenoxyacetate. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be qualitatively observed, allowing for the determination of the reaction's endpoint.

Stationary Phase: For a moderately polar compound like benzyl 2-phenoxyacetate, silica (B1680970) gel 60 F254 plates are a common choice for the stationary phase. The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as aromatic esters, under a UV lamp at 254 nm.

Mobile Phase: The selection of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent and a slightly more polar solvent is typically used. For benzyl 2-phenoxyacetate, a common mobile phase system is a mixture of n-hexane and ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, which allows for clear separation from both the starting materials (phenoxyacetic acid and benzyl alcohol) and any potential byproducts.

Visualization: Benzyl 2-phenoxyacetate, containing aromatic rings, is UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm) as a dark spot.

Reaction Monitoring: In the synthesis of benzyl 2-phenoxyacetate from phenoxyacetic acid and benzyl alcohol, TLC can be used to track the consumption of the starting materials. Phenoxyacetic acid is significantly more polar than the ester product and will have a very low Rf value, often remaining at the baseline. Benzyl alcohol is also more polar than the product but will move further up the plate than phenoxyacetic acid. The product, benzyl 2-phenoxyacetate, being less polar, will have a higher Rf value. The completion of the reaction is indicated by the disappearance of the limiting reactant spot in the lane corresponding to the reaction mixture.

Purity Assessment: TLC also serves as a preliminary check for the purity of isolated benzyl 2-phenoxyacetate. A pure sample should ideally present as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Table 1: Representative TLC Data for Benzyl 2-Phenoxyacetate Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Compound | Approximate Rf Value |

| Phenoxyacetic Acid | ~0.1 |

| Benzyl Alcohol | ~0.3 |

| Benzyl 2-phenoxyacetate | ~0.6 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more quantitative and sensitive technique than TLC, making it highly suitable for the final purity assessment of benzyl 2-phenoxyacetate. It provides detailed information on the percentage purity and can detect even trace impurities.

Methodology: A study involving the analysis of benzyl 2-phenoxyacetate utilized a Waters HPLC system. wisc.edu The method employed a reverse-phase C18 column, which is a common stationary phase for the separation of moderately polar to nonpolar compounds. wisc.edu

Detection: A UV/Vis detector set at a wavelength of 220 nm is effective for the detection of benzyl 2-phenoxyacetate, owing to the electronic transitions within its aromatic structure. wisc.edu

Mobile Phase and Elution: The mobile phase composition is a critical parameter in HPLC analysis. For benzyl 2-phenoxyacetate, isocratic elution with a mixture of acetonitrile (B52724) (CH3CN) and water (H2O) or methanol (B129727) (CH3OH) and water has been found to be effective. wisc.edu The precise ratio of the organic solvent to water is adjusted to achieve a suitable retention time for the compound, ensuring good resolution from any impurities. A typical flow rate for such analyses is 1.0 mL/min. wisc.edu

Purity Determination: The purity of a sample of benzyl 2-phenoxyacetate is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram will show a single major peak at a specific retention time. The presence of other peaks indicates the presence of impurities, and their relative peak areas can be used to quantify their concentrations.

Table 2: HPLC Parameters for Purity Analysis of Benzyl 2-Phenoxyacetate

| Parameter | Specifications |

| Stationary Phase | C18 Column (e.g., Length: 150mm, Internal Diameter: 4.6mm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) or Methanol:Water (e.g., 55:45 v/v) wisc.edu |

| Flow Rate | 1.0 mL/min wisc.edu |

| Detection | UV/Vis at 220 nm wisc.edu |

| Column Temperature | 35 °C wisc.edu |

| Expected Result | A single major peak indicating high purity. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a molecule's behavior based on the principles of quantum mechanics. These methods are invaluable for understanding the intrinsic properties of Acetic acid, phenoxy-, phenylmethyl ester.

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like benzyl (B1604629) phenoxyacetate (B1228835). DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the conformational analysis. epstem.netuni-greifswald.de

Table 1: Representative Structural Parameters for Aromatic Esters from DFT Calculations Note: This table presents typical data for aromatic esters, as specific experimental or computational data for this compound is not readily available in the cited literature.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O (Ester) Bond Length | ~1.35 Å | Reflects the single bond character with some delocalization. |

| O-C (Benzyl) Bond Length | ~1.45 Å | Standard single bond length. |

| C-O-C-C Dihedral Angle | Varies (e.g., ~180° for s-trans) | Determines the planarity and conformation (s-cis vs. s-trans) of the ester group. mdpi.com |

HOMO-LUMO Orbital Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.netcore.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov

For this compound, HOMO-LUMO analysis can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of these orbitals reveals that the HOMO is often located on the electron-rich phenoxy and phenyl rings, while the LUMO is typically centered on the electron-deficient carbonyl group. researchgate.netrsc.org From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These indices provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Representative Frontier Orbital Data and Reactivity Indices Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic esters and are not specific to this compound.

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | - | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV | Indicates chemical stability; a larger gap implies higher stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.18 | The reciprocal of hardness; indicates higher reactivity. |

Electrostatic Potential Mapping for Molecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are extremely useful for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. youtube.com

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or orange) would be expected around the electronegative oxygen atoms of the carbonyl and ether linkages. These areas are rich in electrons and are the most likely sites for attack by electrophiles (e.g., protons in acid-catalyzed reactions). Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms and indicate electron-deficient areas, which are susceptible to attack by nucleophiles. The aromatic rings would show a complex potential distribution, reflecting the delocalized π-electron system. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for studying the step-by-step process of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. nih.govgcsu.edu

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. wikipedia.org It is an unstable, fleeting arrangement of atoms that is critical to understanding the reaction rate and mechanism. taylorandfrancis.com Computational methods can be used to locate and characterize these transition states. This involves geometry optimization to find the saddle point on the potential energy surface and frequency calculations to confirm its identity (a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). ox.ac.uk

For reactions involving this compound, such as its formation via Fischer esterification or its hydrolysis, theoretical calculations can characterize the relevant transition states. masterorganicchemistry.comchemguide.co.uk For example, in the acid-catalyzed hydrolysis, the transition state would involve the nucleophilic attack of a water molecule on the protonated carbonyl carbon. Characterizing this state provides the activation energy, which is the energy barrier that must be surmounted for the reaction to proceed, and offers insights into the factors that influence the reaction's speed. researchgate.netoit.edunih.gov

Solvation Effects on Reaction Pathways

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction pathways and rates by stabilizing or destabilizing reactants, products, and transition states. researchgate.net Computational models can account for these solvation effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including a number of individual solvent molecules in the calculation.

The study of solvation effects is crucial for understanding the reactivity of this compound. For instance, the rate of an esterification or hydrolysis reaction can be significantly influenced by the polarity of the solvent. researchgate.net Polar solvents might stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies incorporating solvation models can predict these effects, helping to explain experimental observations and guide the choice of solvent to optimize reaction conditions. gcsu.edunist.gov

In Silico Prediction of Molecular Properties and Interactions

In silico methods, utilizing computational power, are essential for predicting the physicochemical and pharmacokinetic properties of molecules before their synthesis, thereby saving time and resources. For this compound, also known as benzyl phenoxyacetate, specific computational studies are not abundant in the literature. However, by examining its parent acid, phenoxyacetic acid, and related ester compounds, a profile of its likely molecular properties can be constructed. Properties such as molecular weight, lipophilicity (log P), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are crucial determinants of a molecule's behavior in a biological system. semanticscholar.org

Density Functional Theory (DFT) is a common method used to optimize molecular geometries and calculate electronic properties. researchgate.netajchem-a.com For instance, in studies of related benzyl derivatives, DFT calculations at levels like B3LYP/6-31G** are used to predict bond lengths, bond angles, and reactivity indices. researchgate.netbiointerfaceresearch.com These calculations help in understanding the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for assessing chemical reactivity. nih.gov

The following table presents a selection of predicted molecular properties for compounds structurally related to this compound, illustrating the type of data generated in such computational studies.

| Property | Value (for Benzyl Acetate) | Value (for Phenoxyacetic Acid) | Significance in Drug Design |

| Molecular Weight | 150.17 g/mol | 152.15 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| logP (Lipophilicity) | 1.65 - 2.07 | 1.48 | Affects solubility, permeability across membranes, and plasma protein binding. |

| Polar Surface Area (PSA) | 26.3 Ų | 46.53 Ų | Predicts transport properties, such as blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | 1 | Key in molecular recognition and binding to biological targets. |

| Hydrogen Bond Acceptors | 1 | 3 | Key in molecular recognition and binding to biological targets. |

| Rotatable Bond Count | 3 | 3 | Influences conformational flexibility and binding entropy. |

Data sourced from FooDB and Wikipedia for Benzyl Acetate (B1210297) and Phenoxyacetic Acid, respectively. foodb.cawikipedia.org

These in silico predictions suggest that esterification of phenoxyacetic acid to its phenylmethyl ester would likely increase its lipophilicity and reduce its polar surface area, potentially altering its pharmacokinetic profile, such as improving its ability to cross biological membranes. semanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility and preferred shapes of a molecule, which are critical for its interaction with biological targets like enzymes or receptors. nih.gov

An MD simulation of benzyl phenoxyacetate would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its movements over nanoseconds or longer. mdpi.com Such a simulation could:

Determine the relative populations and energy barriers between the synclinal and antiperiplanar conformers for the phenoxy group.

Analyze the rotational freedom of the benzyl ester group and its preferred orientations.

Identify intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Simulate how the molecule's conformation changes in different solvent environments (e.g., water vs. a nonpolar solvent) to mimic its transition across biological membranes. mdpi.com

This information is invaluable for understanding how the molecule might fit into a protein's binding site and for designing derivatives with optimized shapes for improved biological activity.

Quantitative Structure-Activity Relationships (QSAR) in Phenoxyacetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models help in understanding which molecular properties are key to a desired effect and in predicting the activity of new, unsynthesized molecules. mdpi.com

For the class of phenoxyacetic acid derivatives, QSAR models have been developed to predict various biological activities, including herbicidal and therapeutic effects. mdpi.comcitedrive.com These studies typically involve calculating a range of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to find the best correlation with experimentally measured activity. mdpi.com

Key molecular descriptors that have been found to be significant in QSAR models for phenoxyacetic acid derivatives include:

Lipophilicity (log P): This property often shows a strong correlation with activity, as it governs the molecule's ability to cross cell membranes to reach its target. mdpi.com

Molecular Weight (MW): Can be related to the size and bulk of the molecule, influencing how well it fits into a binding site. mdpi.com

Polarizability (α): Relates to the deformability of the electron cloud of the molecule and can be important for van der Waals interactions with a target. mdpi.com

Topological Polar Surface Area (TPSA): A measure of the polar atoms in a molecule, which is crucial for interactions and membrane permeability. mdpi.com

Electronic Properties: Descriptors like the energy of the HOMO and LUMO can be important, indicating the molecule's susceptibility to undergoing electronic interactions. nih.gov

A study on phenoxyacetic acid congeners identified lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors as key properties determining their biological efficacy. mdpi.com Another QSAR study on phenoxyacetamide analogues, which are closely related, found that molecular weight and the energy of the HOMO were important for their inhibitory activity against monoamine oxidase enzymes. The following table summarizes descriptors often used in QSAR studies of this class of compounds.

| Descriptor Category | Specific Descriptor | General Correlation with Activity |

| Lipophilic | log P (octanol/water partition coefficient) | Often positively correlated; an optimal range usually exists. |

| Steric | Molecular Weight (MW), Molar Volume | Can be positively or negatively correlated depending on the target binding site size. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's ability to engage in electronic or polar interactions. |

| Topological | Polar Surface Area (TPSA), Number of H-bond acceptors/donors | Influences permeability and specific hydrogen-bonding interactions with the target. |

These QSAR models provide a robust framework for guiding the synthesis of new phenoxyacetic acid derivatives, allowing chemists to prioritize compounds that are predicted to have higher potency and better properties. citedrive.com

Reactivity and Degradation Pathways of Phenoxyacetic Acid, Phenylmethyl Ester

Hydrolytic Stability and Mechanisms

The primary pathway for the abiotic degradation of benzyl (B1604629) phenoxyacetate (B1228835) in aqueous environments is hydrolysis. This process involves the cleavage of the ester bond by water, yielding phenoxyacetic acid and benzyl alcohol. The rate and mechanism of this reaction are significantly influenced by pH, temperature, and the presence of catalysts such as enzymes.

Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics

Under acidic conditions, the hydrolysis of esters like benzyl phenoxyacetate proceeds via a specific acid-catalyzed, bimolecular (A-2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acid catalyst and yields the carboxylic acid product, phenoxyacetic acid.

Table 1: Representative Activation Parameters for Acid-Catalyzed Hydrolysis of an Aromatic Ester (Ethyl Benzoate) Data is for a representative aromatic ester and serves to illustrate typical thermodynamic values.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 15,960 cal/mol |

| Pre-exponential Factor (PZ) | 0.24 |

Source: Adapted from kinetic studies on ester hydrolysis. ias.ac.in

Environmental Hydrolysis Studies (Influence of pH and Temperature)

The hydrolytic stability of benzyl phenoxyacetate is highly dependent on pH. Ester hydrolysis can be catalyzed by both acids (H⁺) and bases (OH⁻), with the reaction rate generally being at a minimum in the neutral pH range (around pH 7). nist.gov In acidic solutions, the rate is proportional to the H⁺ concentration, while in alkaline solutions, it is proportional to the OH⁻ concentration. Consequently, the degradation half-life of the ester is shortest at low and high pH values and longest under neutral conditions. nih.gov

Temperature also plays a critical role in hydrolysis rates. An increase in temperature typically accelerates the reaction, following the principles of the Arrhenius equation. Studies on benzyl acetate (B1210297) hydrolysis show that at elevated temperatures (e.g., 80°C), the equilibrium conversion can be significant, though higher temperatures (above 150°C) may promote side reactions like benzyl ether formation. google.com In high-temperature liquid water (220-250 °C), the hydrolysis of analogous compounds like benzyl phenyl ether is rapid, indicating that under such conditions, the ester bond of benzyl phenoxyacetate would also be readily cleaved. researchgate.net

Table 2: Estimated Hydrolysis Half-Life of a Generic Carboxylic Acid Ester at 25°C as a Function of pH This table presents generalized data for carboxylic acid esters to illustrate the effect of pH.

| pH | Median Half-Life Rank | Estimated Half-Life Range |

|---|---|---|

| 5 | 2 | 1 - 365 days |

| 7 | 2 | 1 - 365 days |

| 9 | 5 | < 1 hour |

Source: Adapted from data on environmental hydrolysis of organic chemicals. nih.gov

Enzymatic Hydrolysis by Esterases

In biological systems, the hydrolysis of benzyl phenoxyacetate is primarily mediated by hydrolase enzymes, particularly carboxylesterases and lipases. nih.gov These enzymes are ubiquitous in nature and play a crucial role in the metabolism of ester-containing compounds. nih.gov The enzymatic cleavage of the ester bond yields the same products as chemical hydrolysis: phenoxyacetic acid and benzyl alcohol.

The mechanism of enzymatic hydrolysis, for instance by serine hydrolases, involves the formation of an acyl-enzyme intermediate. researchgate.net The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the release of the alcohol moiety (benzyl alcohol) and the formation of a transient covalent bond between the acyl portion (phenoxyacetyl group) and the enzyme. This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid (phenoxyacetic acid) and regenerating the active enzyme. Studies on various benzyl esters have shown that they are susceptible to enzymatic hydrolysis by enzymes like porcine liver esterase and α-chymotrypsin. nih.gov

Photodegradation Processes and Kinetics

Benzyl phenoxyacetate, containing two aromatic rings, can absorb ultraviolet (UV) radiation, making it susceptible to photodegradation. This process can occur through two primary mechanisms: direct photolysis and indirect (or sensitized) photolysis.

In direct photolysis , the molecule itself absorbs a photon, leading to an electronically excited state. This excited molecule can then undergo various reactions, including bond cleavage. For an ester like benzyl phenoxyacetate, this could involve the cleavage of the ester bond or other bonds within the molecule.

In indirect photolysis , other substances in the environment, known as photosensitizers (e.g., humic acids in natural waters), absorb light and transfer the energy to the ester molecule or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack and degrade the ester. Studies on benzyl 4-hydroxybenzoate (B8730719) have shown that singlet oxygen plays a significant role in its photosensitized degradation. doi.org The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the chemical's quantum yield (the efficiency of the photochemical process). rsc.org Upon UV exposure, substituted benzyl esters have been shown to undergo photohydrolysis, leading to the formation of carboxylic acid groups. acs.org

Table 3: Representative Photolysis Data for Aromatic Compounds Data for analogous compounds are provided to illustrate typical kinetic parameters.

| Compound | Parameter | Value | Conditions |

|---|---|---|---|

| Benzyl 4-hydroxybenzoate | Quantum Yield (Φ) | (8.14 ± 0.39) × 10⁻³ | Neutral solution, 288–355 nm light |

| 1-Nitronaphthalene | Photolysis Lifetime | ≤ 1 hour | Ambient conditions |

Source: Adapted from studies on photosensitized degradation and atmospheric photolysis. doi.orgresearchgate.net

Biodegradation Pathways by Microbial Systems

Microorganisms in soil and water can utilize benzyl phenoxyacetate as a carbon and energy source, leading to its complete mineralization. The biodegradation pathway likely begins with an initial hydrolysis step, catalyzed by microbial esterases, to break the ester linkage.

Initial Hydrolysis:

Acetic acid, phenoxy-, phenylmethyl ester → Phenoxyacetic acid + Benzyl alcohol

The resulting intermediates, phenoxyacetic acid and benzyl alcohol, are then funneled into common microbial catabolic pathways.

Degradation of Benzyl Alcohol: Benzyl alcohol is typically oxidized by microbial dehydrogenases in a two-step process to benzoic acid. nih.gov

Benzyl alcohol → Benzaldehyde (B42025) (catalyzed by benzyl alcohol dehydrogenase)

Benzaldehyde → Benzoic acid (catalyzed by benzaldehyde dehydrogenase) Benzoic acid is a central intermediate in the aerobic degradation of many aromatic compounds and is further metabolized via ring cleavage pathways, ultimately leading to intermediates of central metabolism like acetyl-CoA and succinyl-CoA. researchgate.netresearchgate.net

Degradation of Phenoxyacetic Acid: Phenoxyacetic acid can be degraded by various soil microbes, such as Pseudomonas putida. nih.gov The pathway often starts with the cleavage of the ether bond. For example, the tfdA gene, which encodes a dioxygenase, can catalyze the conversion of phenoxyacetic acid to phenol (B47542) and glyoxylate. nih.gov Phenol is then hydroxylated to catechol, which undergoes ortho- or meta-ring cleavage, eventually entering the tricarboxylic acid (TCA) cycle. amanote.com

Thermal and Chemical Stability under Varied Environmental Conditions

Thermal Stability: Benzyl phenoxyacetate is expected to be reasonably stable at ambient temperatures. However, like most esters, it will undergo thermal decomposition at elevated temperatures. Pyrolysis of esters can proceed through several mechanisms, often involving a cis-elimination pathway. researcher.life Studies on the thermal decomposition of benzyl alcohol show it occurs at very high temperatures (1200–1600 K). researchgate.net While the ester is more labile, significant decomposition would still require temperatures well above typical environmental conditions. The sonication of benzyl alcohol, which generates high local heat, has been shown to produce degradation products like benzene, toluene (B28343), and benzaldehyde, suggesting that high localized energy can break down the benzyl structure. pharm.or.jp

Chemical Stability: The chemical stability of benzyl phenoxyacetate is largely determined by its susceptibility to hydrolysis, as discussed previously. It is relatively stable in neutral aqueous solutions but degrades in the presence of strong acids or bases. organic-chemistry.org The compound is also reactive towards strong oxidizing agents. Oxidizing acids can cause a vigorous, exothermic reaction. siu.edu Oxidation can also be used synthetically; for instance, benzyl ethers can be oxidized to benzoate (B1203000) esters, indicating the benzylic position is susceptible to oxidative attack. organic-chemistry.org The ester functional group itself is generally stable towards mild reducing agents, although cleavage can be achieved under specific catalytic hydrogenation conditions.

Environmental Dynamics and Fate in Natural Systems

Mobility and Sorption Characteristics in Soil and Aquatic Environments

The mobility of benzyl (B1604629) 2-phenoxyacetate in soil and its tendency to adsorb to soil and sediment particles can be predicted by its soil adsorption coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to bind to organic matter in soil and sediment, leading to lower mobility.

Based on computational models, the Koc for benzyl 2-phenoxyacetate is estimated to be approximately 529 L/kg. This value suggests that the compound will have low to moderate mobility in soil. Chemicals with Koc values in this range are expected to exhibit some leaching potential, but a significant portion is likely to remain adsorbed to the soil matrix, reducing its transport to groundwater. In aquatic systems, this Koc value implies that a notable fraction of the compound will partition from the water column to suspended solids and bottom sediments.

Table 7.1: Estimated Mobility and Sorption of Benzyl 2-phenoxyacetate

| Parameter | Estimated Value | Method | Implied Mobility | Source |

|---|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 528.9 L/kg | EPI Suite™ | Low to Moderate |

Identification and Characterization of Environmental Transformation Products

Benzyl 2-phenoxyacetate is susceptible to transformation in the environment through both biotic and abiotic processes. The primary pathways for its degradation are expected to be biodegradation and atmospheric photooxidation.

Biodegradation: In environments with active microbial populations, such as soil and water, benzyl 2-phenoxyacetate is predicted to undergo biodegradation. The ester linkage is a primary site for microbial attack, likely leading to hydrolysis. This process would break the molecule into phenoxyacetic acid and benzyl alcohol. These initial transformation products are generally more amenable to further microbial degradation than the parent ester. Models predict that biodegradation is a significant removal mechanism in wastewater treatment, with an estimated 91.09% of the compound being biodegraded.

Atmospheric Oxidation: In the atmosphere, the compound is expected to react with photochemically produced hydroxyl (OH) radicals. This is a rapid degradation pathway for volatile organic compounds. The estimated rate of reaction with OH radicals is 4.8817 x 10⁻¹¹ cm³/molecule-sec, which corresponds to an atmospheric half-life of approximately 2.81 hours, assuming a 12-hour day and a typical OH radical concentration. Reaction with ozone is predicted to be a very slow and insignificant process.

The primary transformation products from these processes are anticipated to be:

Phenoxyacetic acid: From the hydrolysis of the ester bond.

Benzyl alcohol: From the hydrolysis of the ester bond.

Various oxidation products from the reaction of the aromatic rings with hydroxyl radicals in the atmosphere.

Table 7.2: Predicted Environmental Transformation Pathways for Benzyl 2-phenoxyacetate

| Transformation Process | Key Reactant | Predicted Rate | Potential Products | Source |

|---|---|---|---|---|

| Atmospheric Oxidation | OH radicals | Half-life: 2.81 hours | Oxidized aromatic fragments |

Persistence Studies in Different Environmental Compartments

Persistence refers to the length of time a chemical remains in a particular environmental compartment before it is removed or transformed. The persistence of benzyl 2-phenoxyacetate is estimated to vary significantly depending on the environmental medium and the presence of oxygen.

Computational models predict the following environmental half-lives:

Aerobic Soil: The half-life in aerobic soil is estimated to be 60 days, classifying it as persistent in this environment.

Anaerobic Soil: Under anaerobic conditions, degradation is significantly slower, with a predicted half-life of 240 days, indicating it is very persistent.

Water: The half-life in water is estimated to be 60 days, suggesting it is persistent in aquatic environments.

Sediment: Similar to anaerobic soil, the half-life in sediment is estimated to be 240 days, making it very persistent in this compartment.

These estimations suggest that while benzyl 2-phenoxyacetate can be removed from the atmosphere relatively quickly, it has the potential for significant persistence in soil, water, and particularly in anaerobic environments like sediment.

Table 7.3: Estimated Environmental Half-life of Benzyl 2-phenoxyacetate

| Environmental Compartment | Condition | Estimated Half-life | Persistence Classification | Source |

|---|---|---|---|---|

| Soil | Aerobic | 60 days | Persistent | |

| Soil | Anaerobic | 240 days | Very Persistent | |

| Water | - | 60 days | Persistent | |

| Sediment | Anaerobic | 240 days | Very Persistent |

Applications in Specialized Chemical Research and Industrial Development

Role as an Intermediate in Complex Organic Synthesis

Benzyl (B1604629) 2-phenoxyacetate is recognized as a valuable intermediate and building block in the field of organic chemistry. daltonresearchmolecules.com Its structure is composed of distinct functional groups that can be modified to create more complex molecules, making it a useful starting point for multi-step synthetic pathways.

The phenoxyacetic acid scaffold is a core component of many biologically active compounds. While direct synthesis of a specific commercial API or pesticide from benzyl 2-phenoxyacetate is not prominently documented, its role as a precursor is understood through the synthesis of related, complex structures. For instance, synthetic procedures for analogous compounds, such as benzyl 2-(3-bromopropoxy)phenyl-acetate, demonstrate how the benzyl-protected acid serves as a stable intermediate that can undergo further reactions to build more elaborate molecules. prepchem.com This intermediate is then carried through subsequent steps, such as hydrogenation, to yield the final active acid. prepchem.com The general class of phenoxyacetic acids and their derivatives are foundational in the development of certain herbicides. mdpi.comwikipedia.orgresearchgate.net The ester form, such as the phenylmethyl ester, is particularly important in agrochemical formulations as it can influence the compound's uptake and transport in target organisms. wikipedia.orgencyclopedia.pub

Benzyl 2-phenoxyacetate is commercially available as a "building block" compound for chemical synthesis. daltonresearchmolecules.com This designation highlights its utility for chemists seeking to construct new and complex molecular architectures. Researchers utilize such building blocks to introduce specific structural motifs—in this case, the phenoxyacetate (B1228835) group—into a target molecule. The synthesis of novel L-tyrosine derivatives containing a phenoxyacetyl moiety illustrates this principle, where the core structure is appended to create a library of new compounds for biological screening. researchgate.net The development of new chemical entities is a cornerstone of drug discovery and materials science, where novel structures are required to explore new biological activities or material properties.

Research Applications in Materials Science and Polymer Chemistry

Currently, there is limited information available in publicly accessible scientific literature regarding the specific applications of Acetic acid, phenoxy-, phenylmethyl ester in the fields of materials science and polymer chemistry.

Utility as a Protecting Group in Multi-Step Organic Transformations

In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary block is known as a protecting group. The phenylmethyl ester (benzyl ester) function in this compound serves as a common and effective protecting group for the carboxylic acid. libretexts.org

The benzyl group is advantageous because it is stable under a wide range of acidic and basic conditions, allowing for chemical modifications on other parts of the molecule without affecting the protected acid. chem-station.com Once the desired transformations are complete, the benzyl group can be selectively removed under mild conditions to regenerate the free carboxylic acid. The most common method for deprotection of a benzyl ester is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst), which cleaves the ester to yield the carboxylic acid and toluene (B28343) as a byproduct. libretexts.orgchem-station.comcommonorganicchemistry.comorganic-chemistry.org This stability and ease of removal make the benzyl ester an essential tool in multi-step syntheses of complex organic molecules. chem-station.com

| Protecting Group Strategy | |

| Protected Functional Group | Carboxylic Acid (in Phenoxyacetic acid) |

| Protecting Group | Phenylmethyl (Benzyl) |

| Formation | Esterification of phenoxyacetic acid with benzyl alcohol. |

| Stability | Stable to many acidic and basic conditions. chem-station.com |

| Deprotection Method | Catalytic Hydrogenolysis (H₂/Pd). libretexts.orgcommonorganicchemistry.comorganic-chemistry.org |

| Products of Deprotection | Phenoxyacetic acid and Toluene. organic-chemistry.org |

Investigation in Agrochemical Research for Herbicide Development and Mechanism Studies

Phenoxyacetic acid and its derivatives are a well-established class of herbicides that function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. wikipedia.orgencyclopedia.pub this compound falls within this chemical family and is relevant to agrochemical research. The ester form of these herbicides is often used in commercial formulations because the ester's higher lipophilicity (solubility in fats and oils) allows for more efficient absorption through the waxy cuticle of plant leaves. encyclopedia.pub Once inside the plant, the ester is hydrolyzed back to the active acid form, which then exerts its herbicidal effect. wikipedia.org

Recent research has focused on synthesizing and evaluating new derivatives to create more effective and environmentally benign herbicides. nih.govresearchgate.net Studies involve creating a series of phenoxyacetate esters and testing their herbicidal activity to understand how different parts of the molecule contribute to its efficacy. researchgate.net

The relationship between the chemical structure of a phenoxyacetate ester and its phytotoxicity (toxicity to plants) is a key area of study for developing new herbicides. mdpi.com By systematically altering the structure of the ester and observing the corresponding changes in herbicidal activity, researchers can identify the molecular features that are crucial for performance.

A 2024 study synthesized seven different esters of phenoxyacetic acid using various natural phenols and evaluated their phytotoxicity on Sorghum bicolor and Lactuca sativa. nih.govresearchgate.net The results showed that the nature of the alcohol group forming the ester significantly impacts the herbicidal activity. Certain esters demonstrated significant phytotoxic effects on both the germination and root development of the test plants. nih.govresearchgate.net These findings suggest that specific ester derivatives of phenoxyacetic acid could be developed into new semi-synthetic herbicides. nih.govresearchgate.net Such studies help in designing molecules with enhanced activity, selectivity, and better environmental profiles. mdpi.comresearchgate.net

| Research Findings on Phenoxyacetate Ester Phytotoxicity | |

| Objective | To synthesize and evaluate the phytotoxic activity of various esters of phenoxyacetic acid. nih.govresearchgate.net |

| Methodology | Synthesis of seven esters via Steglich esterification using different phenols (thymol, vanillin, eugenol, etc.). nih.gov Phytotoxicity was assessed by effects on seed germination and root development in Lactuca sativa (lettuce) and Sorghum bicolor (sorghum). researchgate.net |

| Key Finding | The type of ester group significantly influences phytotoxicity. nih.gov Several of the newly synthesized esters showed high phytotoxic activity, indicating their potential as leads for new herbicides. researchgate.netresearchgate.net |

| Implication | Provides insight into the structure-activity relationship, guiding the design of more effective semi-synthetic herbicides derived from natural phenols. nih.gov |

Exploration of Auxin-Mimicking Mechanisms

While direct and extensive research on the auxin-mimicking mechanisms of this compound is not widely available in public literature, its mechanism can be understood by examining the well-documented activities of its parent class, the phenoxyacetic acids. This class of compounds is a major subgroup of synthetic auxins, which are designed to elicit stronger and more persistent auxin-like responses in plants compared to the principal natural auxin, indole-3-acetic acid (IAA). thegoodscentscompany.comnih.gov The exploration of their mechanisms provides a foundational understanding of how esters like benzyl phenoxyacetate could function as plant growth regulators.

Synthetic auxins, including phenoxyacetic acid derivatives, generally function by overwhelming the plant's natural hormonal balance, leading to uncontrolled growth and, in the case of herbicides, eventual death of susceptible plants. ahdb.org.uk The core mechanism involves their interaction with the auxin signaling pathway. Key research findings indicate that phenoxyacetic acid herbicides utilize the same transport and perception machinery as endogenous auxins. nih.gov

Key Mechanistic Insights from Phenoxyacetic Acid Derivatives:

Transport: Studies have shown that PIN-FORMED (PIN) auxin transporters, which are crucial for the polar transport of natural auxin (IAA) and establishing auxin gradients in plant tissues, are also responsible for transporting phenoxyacetic acid herbicides across the cell membrane. nih.govnih.gov Cryogenic electron microscopy structures have revealed that compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) bind to PIN transporters in a manner similar to IAA. nih.gov This indicates that the phenoxyacetic acid structure is recognized by the plant's native auxin export machinery.

Perception and Signaling: The auxin-like activity is initiated when the molecule binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. nih.gov This binding enhances the interaction between the receptor and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors. nih.gov The degradation of Aux/IAA proteins unleashes Auxin Response Factors (ARFs), which in turn regulate the expression of numerous auxin-responsive genes, triggering a cascade of physiological effects. nih.gov

Prodrug Potential: Research into related structures, such as auxin ester prodrugs, suggests a potential mechanism for compounds like benzyl phenoxyacetate. mdpi.com Ester forms of auxins can be taken up by the plant and then hydrolyzed by internal enzymes (amidohydrolases) to release the active phenoxyacetic acid. mdpi.com This controlled release can lead to a sustained auxin response, which is a valuable characteristic in agricultural applications for rooting or fruit setting. mdpi.com For instance, the ester halauxifen-methyl (B1255740) acts as a prodrug that is metabolized into the active auxin. mdpi.com This suggests that benzyl phenoxyacetate could potentially act as a prodrug, releasing phenoxyacetic acid within the plant tissue to exert its effect.

The herbicidal effect of many phenoxyacetic acids stems from their high stability within the plant compared to the rapidly metabolized IAA. thegoodscentscompany.com This stability leads to a persistent and overwhelming activation of the auxin signaling pathway, causing an overload that results in ethylene (B1197577) production, abnormal growth, senescence, and tissue decay in sensitive species. ahdb.org.ukmdpi.com

| Mechanism Aspect | Research Finding | Model Compound(s) Studied | Reference(s) |

|---|---|---|---|

| Cellular Transport | Utilize the same PIN-FORMED (PIN) auxin transporters as the natural auxin IAA for export from the cytosol. | 2,4-D, 4-CPA | nih.gov |

| Molecular Perception | Bind to TIR1/AFB auxin receptors, promoting the degradation of Aux/IAA repressor proteins to activate auxin-responsive genes. | 2,4-D, 2,4,5-T | nih.gov |

| Prodrug Activity | Ester and amide-ester forms can be hydrolyzed by plant enzymes to release the active auxin, allowing for controlled and sustained physiological responses. | Halauxifen-methyl, Dichlorprop-P (DCP) esters | mdpi.com |

| Downstream Effects | Overstimulation of the auxin pathway leads to increased production of ethylene and abscisic acid (ABA), resulting in uncontrolled growth, senescence, and tissue decay. | General Synthetic Auxins | mdpi.com |

Studies in Flavor and Fragrance Chemistry as Model Compounds

Currently, there is a notable lack of publicly available scientific literature and research specifically detailing the use of this compound (benzyl 2-phenoxyacetate) as a model compound in flavor and fragrance chemistry. While its isomer, benzyl phenylacetate (B1230308) (CAS 102-16-9), is a well-known fragrance ingredient with a characteristic sweet, honey-floral scent, this information does not apply to the distinct chemical entity of benzyl phenoxyacetate. thegoodscentscompany.comnih.gov The specific sensory properties (odor and flavor profile) and applications of benzyl phenoxyacetate have not been characterized in the referenced scientific and industrial literature. Therefore, its role as a model compound for research in this field remains undocumented.

Future Research Directions and Current Challenges

Development of Highly Selective and Atom-Economical Synthetic Pathways

A significant challenge in modern chemistry is the development of synthetic routes that are both highly selective and atom-economical, minimizing waste and maximizing the incorporation of reactant atoms into the final product. Traditional esterification methods often require stoichiometric amounts of activating agents and can generate considerable waste.

Future research is focused on catalytic approaches that are more efficient and environmentally benign. This includes the development of novel catalysts for reactions like the direct esterification of carboxylic acids and alcohols. For instance, new catalytic systems are being explored to facilitate ester synthesis under milder conditions, reducing energy consumption and the formation of byproducts. The principles of green chemistry are central to this research, emphasizing the use of renewable feedstocks, safer solvents, and catalytic processes that offer high selectivity and yield.

A key goal is to move away from classical methods that use stoichiometric coupling reagents, which are not environmentally friendly due to the generation of significant chemical waste. The development of reusable solid acid catalysts is a promising avenue, offering the potential for more sustainable and cost-effective production of esters.

Comprehensive Assessment of Environmental Impact and Green Degradation Strategies

Phenoxyacetic acid derivatives have been widely used as herbicides, leading to their presence in the environment. wikipedia.org Consequently, a thorough understanding of their environmental fate and the development of effective degradation strategies are of paramount importance.

The environmental persistence of phenoxyacetic acid esters is influenced by factors such as soil type, pH, and microbial activity. wikipedia.org These esters can undergo hydrolysis to the corresponding phenoxyacetic acids, which are often more mobile in soil and can potentially contaminate water sources. nih.gov Research is ongoing to fully characterize the ecotoxicological effects of these compounds and their degradation products on non-target organisms. researchgate.net

Green degradation strategies are a major focus of current research. These include:

Bioremediation: Utilizing microorganisms that can metabolize phenoxyacetic acid derivatives is a promising approach. nih.gov Studies have shown that certain bacteria can effectively degrade these compounds, and research is aimed at identifying and engineering more efficient microbial strains. nih.govnih.gov

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton, and photocatalytic processes, are being investigated for their ability to degrade persistent organic pollutants like phenoxyacetic acid esters. researchgate.netnih.govmdpi.com These methods rely on the generation of highly reactive species, like hydroxyl radicals, to break down the pollutant molecules into less harmful substances. nih.gov

Phytoremediation: The use of plants to remove pollutants from soil and water is another area of active research, although its application to phenoxyacetic acid esters is less explored.

The following table summarizes some of the green degradation strategies being explored for phenoxyacetic acid derivatives:

| Degradation Strategy | Description | Key Research Focus |

| Bioremediation | Use of microorganisms to break down the compounds. nih.gov | Identification of novel microbial strains, genetic engineering for enhanced degradation, understanding metabolic pathways. nih.gov |

| Advanced Oxidation | Chemical processes that generate highly reactive radicals to destroy pollutants. researchgate.netnih.gov | Optimization of process parameters (pH, catalyst, oxidant dose), investigation of degradation pathways, assessment of byproduct toxicity. nih.govmdpi.com |